N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
“N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound. It is often used in the field of organic synthesis . The empirical formula of this compound is C17H22BN3O2 and it has a molecular weight of 311.19 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzyl group attached to a boronate functional group. The boronate group is part of a 1,3,2-dioxaborolane ring, which is tetramethylated . Detailed structural analysis data is not available in the retrieved sources.Chemical Reactions Analysis
This compound, like other boronic esters, is often used in Suzuki coupling reactions . It can also be involved in palladium-catalyzed methylation of heteroaryl boronate esters .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 311.19 . More specific physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Crystal Structure Analysis
N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and related compounds serve as intermediates in organic synthesis, particularly in the preparation of boric acid ester intermediates with benzene rings. Their structures are confirmed through various spectroscopic methods and crystallography, enabling detailed analysis of molecular conformations and physicochemical properties (Huang et al., 2021). These compounds are synthesized via substitution reactions, and their molecular structures are optimized and analyzed using density functional theory (DFT) for a better understanding of their electronic and geometric properties.
Advanced Material Synthesis
The compound is utilized in the development of advanced materials, such as in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides. This method is especially effective for aryl bromides bearing sulfonyl groups, offering a novel route to synthesize borylated arenes, which are valuable intermediates for further chemical transformations (Takagi & Yamakawa, 2013).
Drug Design and Bioactive Molecule Development
Although your request specifically excluded drug use and dosage information, it's noteworthy to mention that the structural motifs found in this compound are integral to the design and synthesis of bioactive molecules. For instance, modifications of such boron-containing compounds have led to the development of prochelators and probes for biological applications, showcasing the versatility of these compounds in medicinal chemistry (Wang & Franz, 2018).
Fluorescence Probes and Sensing Applications
Compounds containing the dioxaborolan-2-yl group are also used in the design of fluorescent probes for detecting various biological and chemical species. These probes leverage the boronate ester's ability to react with peroxides, allowing for sensitive and selective detection mechanisms in biological and environmental monitoring applications (Tian et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry to form biaryl compounds, which are common motifs in pharmaceuticals and organic materials .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . This makes the compound a valuable tool in the synthesis of pharmaceuticals and organic materials .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it’s known that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane, but it may hydrolyze in a humid environment . Therefore, it should be stored in a dry, cool place, away from light .
Properties
IUPAC Name |
N-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)17-12-10-16(11-13-17)18(23)22-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFYISMQZLEYKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674679 | |
Record name | N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-57-7 | |
Record name | N-(Phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(Benzylamino-1-carbonyl)phenyl]boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.